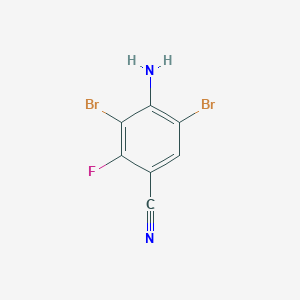

4-Amino-3,5-dibromo-2-fluorobenzonitrile

説明

特性

分子式 |

C7H3Br2FN2 |

|---|---|

分子量 |

293.92 g/mol |

IUPAC名 |

4-amino-3,5-dibromo-2-fluorobenzonitrile |

InChI |

InChI=1S/C7H3Br2FN2/c8-4-1-3(2-11)6(10)5(9)7(4)12/h1H,12H2 |

InChIキー |

ZGAMWTNGBJPZKN-UHFFFAOYSA-N |

正規SMILES |

C1=C(C(=C(C(=C1Br)N)Br)F)C#N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,5-dibromo-2-fluorobenzonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-fluorobenzonitrile, followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

化学反応の分析

Types of Reactions

4-Amino-3,5-dibromo-2-fluorobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromo groups can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or nitric acid.

Major Products

Substitution: Products depend on the nucleophile used, such as 4-amino-3,5-dimethoxy-2-fluorobenzonitrile.

Reduction: 4-Amino-3,5-dibromo-2-fluoroaniline.

Oxidation: 4-Nitro-3,5-dibromo-2-fluorobenzonitrile.

科学的研究の応用

4-Amino-3,5-dibromo-2-fluorobenzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 4-Amino-3,5-dibromo-2-fluorobenzonitrile depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In biological systems, it may interact with specific enzymes or receptors, although detailed studies on its molecular targets and pathways are limited .

類似化合物との比較

Chemical Identity :

- CAS Number : 2271371-51-6

- Molecular Formula : C₇H₃Br₂FN₂

- Molecular Weight : 293.92 g/mol

- Physical State : Solid

- Storage : Sealed, dry conditions at 4–8°C .

Applications: This compound is strictly for laboratory research, excluding pharmaceutical, agricultural, or industrial production due to regulatory and safety constraints.

Comparison with Structurally Similar Compounds

3,5-Dibromo-4-hydroxybenzonitrile

- CAS Number: Not explicitly provided (referenced in ).

- Molecular Formula: C₇H₃Br₂NO

- Key Differences: Substituents: Replaces the amino (-NH₂) and fluoro (-F) groups in the target compound with a hydroxy (-OH) group at position 4. Reactivity: The hydroxy group enhances polarity and hydrogen-bonding capacity, making it more soluble in polar solvents compared to the amino-fluoro analog. Applications: Likely used as an environmental or analytical standard due to its structural simplicity and stability. No direct biological activity data are available in the evidence .

4-Amino-3-bromo-2,5-difluorobenzonitrile

- CAS Number : 112279-62-6

- Molecular Formula : C₇H₃BrF₂N₂

- Key Differences: Substituents: Contains one fewer bromine atom and two fluorine atoms (positions 2 and 5) compared to the target compound. Molecular Weight: ~246.96 g/mol (estimated), significantly lower due to reduced bromine content.

Comparative Data Table

| Property | 4-Amino-3,5-dibromo-2-fluorobenzonitrile | 3,5-Dibromo-4-hydroxybenzonitrile | 4-Amino-3-bromo-2,5-difluorobenzonitrile |

|---|---|---|---|

| Molecular Formula | C₇H₃Br₂FN₂ | C₇H₃Br₂NO | C₇H₃BrF₂N₂ |

| Molecular Weight (g/mol) | 293.92 | ~290.83 (estimated) | ~246.96 (estimated) |

| Substituents | -NH₂, -Br (×2), -F, -CN | -OH, -Br (×2), -CN | -NH₂, -Br, -F (×2), -CN |

| Polarity | Moderate (due to -NH₂ and -F) | High (due to -OH) | Moderate (balanced by -F and -NH₂) |

| Potential Applications | Organic synthesis, material science | Analytical standards | Drug discovery (inferred from fluorination) |

| Safety Profile | Requires cold storage; hazardous handling | Limited data | Limited data |

Research Implications and Limitations

- Structural Influence on Reactivity: The amino group in the target compound enables nucleophilic substitution or coordination chemistry, while bromine atoms facilitate cross-coupling reactions (e.g., Suzuki-Miyaura). The hydroxy analog lacks these functional handles, limiting its versatility in synthesis .

- Fluorine vs. Bromine Trade-offs : Fluorine’s electronegativity may improve metabolic stability in drug candidates, whereas bromine’s bulkiness could hinder bioavailability. The difluoro analog’s reduced bromine content might offer a balance between reactivity and pharmacokinetics .

- Data Gaps: Limited evidence exists on the biological activity, toxicity, or detailed synthetic applications of these compounds. Further studies are needed to explore their roles in medicinal chemistry or materials science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。